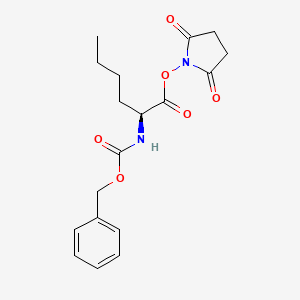

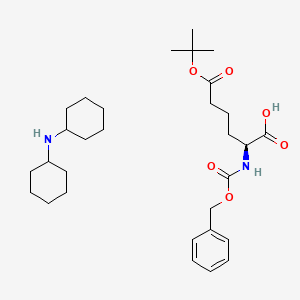

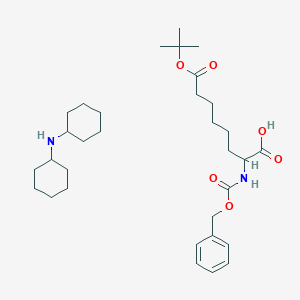

(S)-2-(Z-amino)-octanedioic acid-8-t-butyl ester . DCHA;Z-L-2-aminosuberic acid-8-t-butyl ester . DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

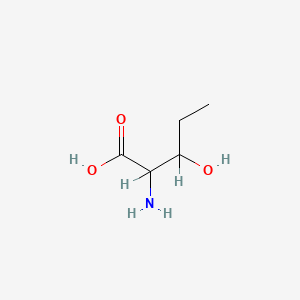

(S)-2-(Z-amino)-octanedioic acid-8-t-butyl ester . DCHA;Z-L-2-aminosuberic acid-8-t-butyl ester . DCHA, also known as this compound, is a useful research compound. Its molecular formula is C32H52N2O6 and its molecular weight is 560.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phthalate Esters in Food Packaging

Phthalate esters, widely used as plasticizers in food processing and packaging, have been a concern due to their potential health effects. Research has focused on their occurrence in food and the development of analytical methods for their detection and quantification. This area of study could be relevant for understanding the environmental and health impacts of various esters, including those related to (S)-2-(Z-amino)-octanedioic acid-8-t-butyl ester . DCHA (Nur Zatil Izzah Haji Harunarashid et al., 2017).

Ionic Liquids and Solvent Separation

The study of ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, for solvent separation processes highlights the importance of chemical properties in separation technologies. This research could inform the use of specific esters in solvent separation or purification processes (U. Domańska et al., 2016).

Lactic Acid in Biotechnology

Lactic acid's role as a precursor for biodegradable polymers and other chemicals showcases the potential of bio-based chemicals in sustainable technologies. Research in this field could provide insights into the biotechnological applications of various esters, including those derived from amino acids (Chao Gao et al., 2011).

Fatty Acid Esters and Food Safety

The study of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) in foods addresses concerns over chemical toxicants in the food supply. This research area could be relevant for understanding the safety and regulatory aspects of chemical esters in consumer products (Boyan Gao et al., 2019).

Polymerization Initiated by Amines

The use of amines as (co)initiators in the polymerization of cyclic esters offers insights into polymer chemistry and the development of new materials. This area of study may inform the synthesis and applications of polymers derived from (S)-2-(Z-amino)-octanedioic acid-8-t-butyl ester . DCHA and related compounds (A. Duda et al., 2005).

Properties

IUPAC Name |

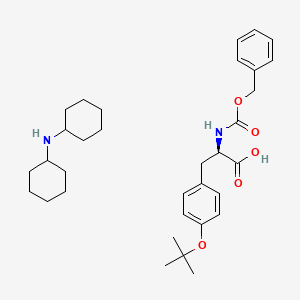

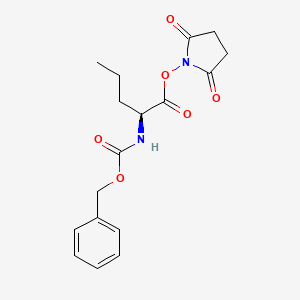

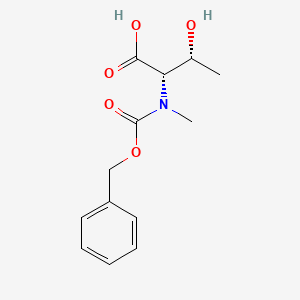

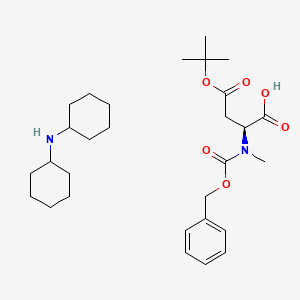

N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO6.C12H23N/c1-20(2,3)27-17(22)13-9-5-8-12-16(18(23)24)21-19(25)26-14-15-10-6-4-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4,6-7,10-11,16H,5,8-9,12-14H2,1-3H3,(H,21,25)(H,23,24);11-13H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQYLRMNEDDXJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.